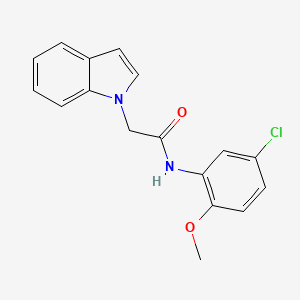![molecular formula C15H16ClN3O B4106254 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4106254.png)
4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride
Vue d'ensemble
Description
4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride, also known as PBF-509, is a novel small molecule that has attracted attention in the field of scientific research. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. In
Mécanisme D'action
The mechanism of action of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride involves the inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride also inhibits the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride are mainly related to its inhibition of PTP1B and JAK/STAT signaling. 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, the use of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride in lab experiments is limited by its poor solubility in water and low bioavailability. This can be overcome by using appropriate solvents and formulation techniques.
Orientations Futures
There are several future directions for the research and development of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of novel targets for 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride, beyond PTP1B and JAK/STAT signaling. Finally, the potential of 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride as a therapeutic agent for various diseases should be further explored in clinical trials.
Applications De Recherche Scientifique
4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been extensively studied for its potential therapeutic applications. In cancer research, 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has shown anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.ClH/c1-4-8-18(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)19-14;/h2-3,6-7,10H,1,4-5,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDYJJMMIGGQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)

![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106219.png)

![N-(4-{[2-methyl-4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4106229.png)

![4-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4106248.png)

![4-({3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4106260.png)